![molecular formula C18H24BrN3O3S B250106 Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. In drug discovery, it has been used as a lead compound for the development of new drugs. In material science, it has been studied for its potential applications in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it may act through the inhibition of certain enzymes or receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its potential as a lead compound for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate. One direction is the further investigation of its potential as a therapeutic agent for various diseases. Another direction is the development of new derivatives with improved properties such as solubility and selectivity. Additionally, its potential applications in material science and other fields could be further explored.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesemethoden
The synthesis of tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate involves the reaction of 4-(tert-butylcarbamoyl)piperazine-1-carboxylic acid with 3-bromo-4-methylbenzoyl isothiocyanate. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification methods such as column chromatography.
Eigenschaften
Molekularformel |
C18H24BrN3O3S |
---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(3-bromo-4-methylbenzoyl)carbamothioyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H24BrN3O3S/c1-12-5-6-13(11-14(12)19)15(23)20-16(26)21-7-9-22(10-8-21)17(24)25-18(2,3)4/h5-6,11H,7-10H2,1-4H3,(H,20,23,26) |
InChI-Schlüssel |
XSMPKGYKPFIELA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.